molecular formula C17H23NO5 B3792455 methyl (2R,4S)-4-hydroxy-1-(2-propoxybenzoyl)piperidine-2-carboxylate

methyl (2R,4S)-4-hydroxy-1-(2-propoxybenzoyl)piperidine-2-carboxylate

Cat. No.: B3792455
M. Wt: 321.4 g/mol
InChI Key: BTECKSCPMOBPNB-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,4S)-4-hydroxy-1-(2-propoxybenzoyl)piperidine-2-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a propoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-4-hydroxy-1-(2-propoxybenzoyl)piperidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the hydroxy group, and attachment of the propoxybenzoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory. industrial methods often employ continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-hydroxy-1-(2-propoxybenzoyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Methyl (2R,4S)-4-hydroxy-1-(2-propoxybenzoyl)piperidine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R,4S)-4-hydroxy-1-(2-propoxybenzoyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4S)-4-hydroxy-1-(2-methoxybenzoyl)piperidine-2-carboxylate
  • Methyl (2R,4S)-4-hydroxy-1-(2-ethoxybenzoyl)piperidine-2-carboxylate

Uniqueness

Methyl (2R,4S)-4-hydroxy-1-(2-propoxybenzoyl)piperidine-2-carboxylate is unique due to the presence of the propoxybenzoyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxy-1-(2-propoxybenzoyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-3-10-23-15-7-5-4-6-13(15)16(20)18-9-8-12(19)11-14(18)17(21)22-2/h4-7,12,14,19H,3,8-11H2,1-2H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTECKSCPMOBPNB-GXTWGEPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N2CCC(CC2C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1C(=O)N2CC[C@@H](C[C@@H]2C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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